molecular formula C10H12FNOS2 B8564386 Methyl (4-ethoxy-3-fluorophenyl)carbamodithioate CAS No. 194923-13-2

Methyl (4-ethoxy-3-fluorophenyl)carbamodithioate

Cat. No.: B8564386
CAS No.: 194923-13-2
M. Wt: 245.3 g/mol
InChI Key: ICTOAQZVVICEMJ-UHFFFAOYSA-N
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Description

Methyl (4-ethoxy-3-fluorophenyl)carbamodithioate is a useful research compound. Its molecular formula is C10H12FNOS2 and its molecular weight is 245.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

194923-13-2

Molecular Formula

C10H12FNOS2

Molecular Weight

245.3 g/mol

IUPAC Name

methyl N-(4-ethoxy-3-fluorophenyl)carbamodithioate

InChI

InChI=1S/C10H12FNOS2/c1-3-13-9-5-4-7(6-8(9)11)12-10(14)15-2/h4-6H,3H2,1-2H3,(H,12,14)

InChI Key

ICTOAQZVVICEMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=S)SC)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Carbon disulfide (2.0 g, 26 mmol) was added to a mixture of 4-ethoxy-3-fluoroaniline (2.7 g, 17 mmol) and triethylamine (4.0 g, 40 mmol) while stirring. The mixture was stirred at room temperature for 10 hours, N,N-dimethylformamide (30 ml) was added thereto and methyl iodide (2.2 g, 16 mmol) was added dropwise. The mixture was stirred at room temperature for 30 minutes and dilute hydrochloric acid was added thereto, followed by extraction with diethyl ether. The organic layer was washed with a saturated sodium chloride solution, dried with anhydrous sodium sulfate and concentrated under reduced pressure. The residue was subjected to silica gel column chromatography (elution solvent; hexane:ethyl acetate=4:1) to obtain methyl 4-ethoxy-3-fluorophenyldithiocarbamate (2.5 g, 10 mmol) as crystals. m.p. 108.0° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

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